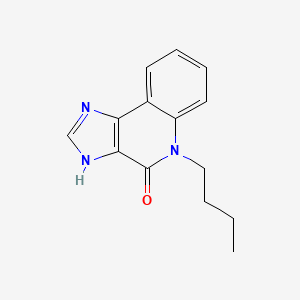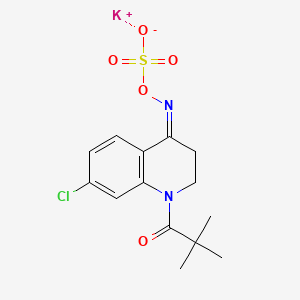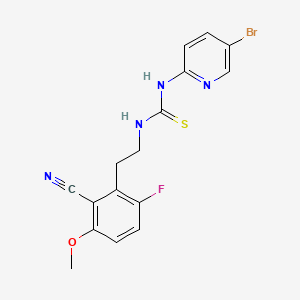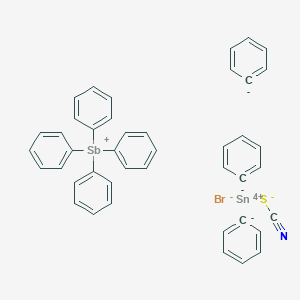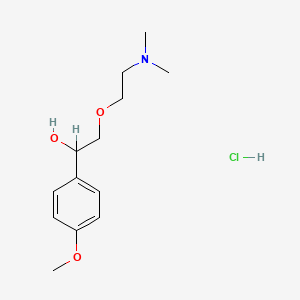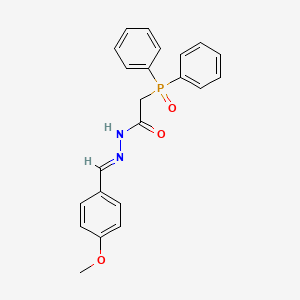
(Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide is a complex organic compound with the molecular formula C22H21N2O3P This compound is known for its unique structural features, which include a diphenylphosphinyl group, an acetic acid moiety, and a (4-methoxyphenyl)methylene)hydrazide segment
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide typically involves multiple steps. One common method starts with the preparation of 4-methoxyphenylacetic acid, which can be synthesized through the esterification of 4-methoxyphenylacetic acid with dimethyl carbonate using a mesoporous sulfated zirconia catalyst . The next step involves the formation of the hydrazide derivative by reacting the acid with hydrazine hydrate under controlled conditions. Finally, the diphenylphosphinyl group is introduced through a reaction with diphenylphosphinyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
化学反応の分析
Types of Reactions
(Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazide compounds.
科学的研究の応用
(Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of the diphenylphosphinyl group allows for interactions with various biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
(Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide: Unique due to its combination of diphenylphosphinyl and hydrazide groups.
4-Methoxyphenylacetic acid: Lacks the diphenylphosphinyl and hydrazide groups, limiting its reactivity.
Diphenylphosphinyl chloride: Used as a reagent to introduce the diphenylphosphinyl group but lacks the hydrazide moiety.
Uniqueness
The uniqueness of this compound lies in its structural complexity, which allows for diverse chemical reactivity and potential applications in various fields. The combination of diphenylphosphinyl and hydrazide groups provides a versatile platform for further chemical modifications and functionalization.
特性
CAS番号 |
135689-20-2 |
|---|---|
分子式 |
C22H21N2O3P |
分子量 |
392.4 g/mol |
IUPAC名 |
2-diphenylphosphoryl-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H21N2O3P/c1-27-19-14-12-18(13-15-19)16-23-24-22(25)17-28(26,20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-16H,17H2,1H3,(H,24,25)/b23-16+ |
InChIキー |
NFXZSQBRFNSYMJ-XQNSMLJCSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


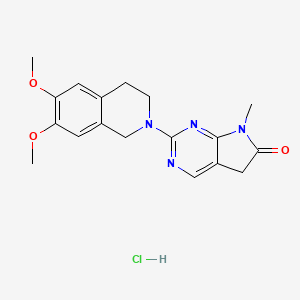
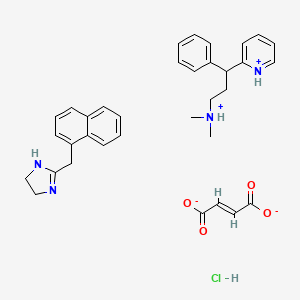
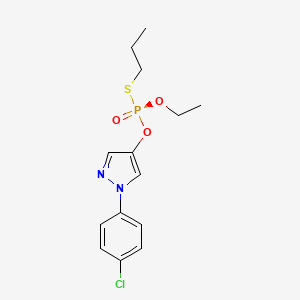
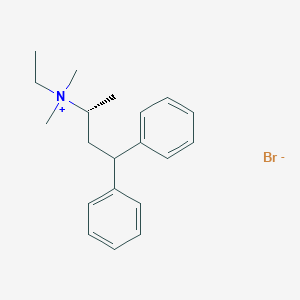
![2-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(2-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12726562.png)

